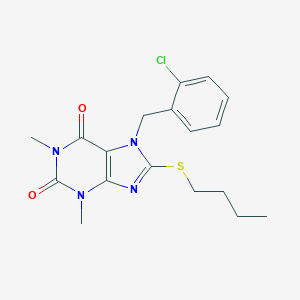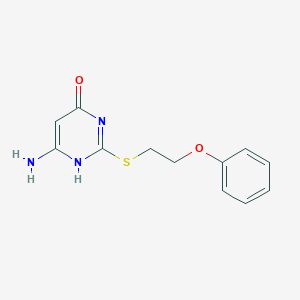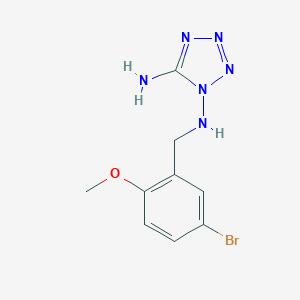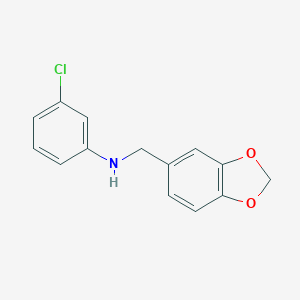![molecular formula C25H24ClN3O3 B317162 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B317162.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a piperazine ring, and a phenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chlorophenoxy Intermediate: The synthesis begins with the preparation of 2-chlorophenol, which is then reacted with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid.
Amidation Reaction: The 2-(2-chlorophenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with 4-[4-(phenylcarbonyl)piperazin-1-yl]aniline to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in various industries.
Mechanism of Action
The mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A well-known antihistamine with a similar piperazine structure.
Hydroxyzine: Another antihistamine with structural similarities.
Fluoxetine: An antidepressant with a different core structure but similar functional groups.
Uniqueness
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike cetirizine and hydroxyzine, which are primarily used as antihistamines, this compound has broader applications in medicinal chemistry and chemical biology.
Properties
Molecular Formula |
C25H24ClN3O3 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C25H24ClN3O3/c26-22-8-4-5-9-23(22)32-18-24(30)27-20-10-12-21(13-11-20)28-14-16-29(17-15-28)25(31)19-6-2-1-3-7-19/h1-13H,14-18H2,(H,27,30) |
InChI Key |
HUCFCNNWKPUVBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(2-fluorobenzyl)oxy]-3,5-dimethoxybenzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B317080.png)
![methyl 4-({7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}oxy)benzoate](/img/structure/B317081.png)
![7-(3-IODOBENZYL)-1,3-DIMETHYL-8-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B317084.png)
![ETHYL 2-(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B317085.png)
![2-(2,4-dichlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B317086.png)
![7-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-(ETHYLSULFANYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B317087.png)
![4-chloro-N-[3-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-6-methylquinoxalin-2-yl]benzenesulfonamide](/img/structure/B317088.png)
![N-{4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B317090.png)
![N-(2,4-dichlorobenzoyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B317093.png)

![2-[2-(PROPAN-2-YLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B317099.png)


